molecular formula C6H14N2 B1308171 1-Methylpiperidin-3-amine CAS No. 42389-57-1

1-Methylpiperidin-3-amine

Cat. No.: B1308171
CAS No.: 42389-57-1
M. Wt: 114.19 g/mol
InChI Key: QZSACHHNFDNCNB-UHFFFAOYSA-N
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Description

1-Methylpiperidin-3-amine, also known as N-methylpiperidine, is an organic compound with the molecular formula C5H11N. It is a colorless, volatile liquid with a pungent, ammonia-like odor. This compound is used in the synthesis of many organic compounds and pharmaceuticals. It is also used as a solvent and in the manufacture of dyes and perfumes. N-methylpiperidine is an important component of many synthetic processes and has a wide range of applications in the pharmaceutical, agricultural, and food industries.

Scientific Research Applications

Conformational Analysis in Amines

1-Methylpiperidin-3-amine's relevance is noted in conformational analysis, particularly in a study examining the absolute shieldings of amines. This research, utilizing GIAO/B3LYP/6–311++G** level calculations, established the conformation of 1‐methylpiperidine through correlating 13C and 15N data with experimental chemical shifts (Alkorta & Elguero, 2004).

Synthesis of Cyclic Imines

A study demonstrated the efficacy of [RuCl2(CO)3]2/dppp as a catalyst for intramolecular oxidative amination of aminoalkenes, using N-methylpiperidine. This facilitated the synthesis of cyclic imines and indoles in notable yields (Kondo, Okada, & Mitsudo, 2002).

Reductive Amination in Analgesics

Reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, related to 4-aminopiperidines, was investigated for their potential as analgesics, neuroleptics, and antihistamines. This process was carried out using sodium cyanoborohydride, producing 4-amino-2,6-diaryl-3-methylpiperidines (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Hydrodesulfurization and Hydrodenitrogenation Catalysts

Investigations into the hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of amines demonstrated the role of 2-methylpiperidine and N-methylpiperidine in these processes. They revealed the impact of these amines on the hydrogenation pathway and direct desulfurization (Egorova & Prins, 2006).

Hydrophobic Hydration and Aggregation in Aqueous Solutions

A study on N-methylpiperidine in water uncovered its role in aggregation and hydrophobic hydration, linked to the formation of clathrate hydrates. This suggested potential applications as clathrate hydrate promoters (Marczak et al., 2013).

Radical Addition Reactions

The radical addition of 1-methylpiperidine to tetrafluoroethene, initiated by UV and γ-60Co radiation, produces tertiary amines. This reaction is crucial for understanding the formation of complex amines (Hampl & Liška, 1994).

Biochemical Analysis

Biochemical Properties

1-Methylpiperidin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition can have various physiological effects, including enhanced neurotransmission.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell’s interior . By affecting GPCR activity, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cholinesterase enzymes results in enzyme inhibition, as mentioned earlier . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidative metabolism of many compounds . The compound’s metabolism can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic cation transporters (OCTs), which facilitate its entry into the cell . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the Golgi apparatus, where it can influence protein processing and trafficking . The subcellular localization of this compound can impact its activity and function, as well as its interactions with other biomolecules within the cell.

Properties

IUPAC Name

1-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSACHHNFDNCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397492
Record name 1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-57-1
Record name 3-Amino-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42389-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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